Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine class, characterized by a bicyclic framework with a pyrazole fused to a tetrahydropyrazine ring. Key structural features include:
- Methyl ester at position 2 (carboxylate group).
- 4-Oxo group on the tetrahydropyrazine ring.
- 4-Methylbenzyl substituent at position 3.
The compound is hypothesized to exhibit pharmacological relevance due to its similarity to Parkin E3 ligase modulators, protease inhibitors, and cytochrome P450 interactors described in the literature .
Properties
IUPAC Name |
methyl 5-[(4-methylphenyl)methyl]-4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-3-5-12(6-4-11)10-18-7-8-19-14(15(18)20)9-13(17-19)16(21)22-2/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKLGLCGZEFTSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN3C(=CC(=N3)C(=O)OC)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors such asvasopressin 1 b,j,k and fibrinogen 2, 3 receptor antagonists, selective positive allosteric glutamate receptors GluN2A 4 and mGluR5 5 modulators . These targets play crucial roles in various biological processes, including neurotransmission, blood clotting, and cellular signaling.
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular signaling and function. For instance, as a modulator of glutamate receptors, it could potentially enhance or inhibit the activity of these receptors, affecting neurotransmission.
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. For instance, by modulating glutamate receptors, it could influence the glutamatergic neurotransmission pathway , which plays a key role in cognitive functions. Additionally, as an antagonist of fibrinogen receptors, it could impact the blood clotting pathway .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if it acts as a modulator of glutamate receptors, it could potentially alter neuronal activity, affecting cognitive functions. If it acts as an antagonist of fibrinogen receptors, it could potentially inhibit blood clot formation.
Biological Activity
Methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H17N3O4
- Molecular Weight : 315.32 g/mol
- CAS Number : 477845-47-9
Overview of Biological Activities
The biological activity of this compound can be summarized as follows:
-
Antiviral Activity :
- Recent studies indicate that derivatives of tetrahydropyrazolo[1,5-a]pyrazine exhibit significant antiviral effects, particularly against Hepatitis B Virus (HBV). One study highlighted the effectiveness of a related compound in inhibiting HBV DNA viral load in mouse models, suggesting potential for therapeutic use in chronic HBV infections .
-
Antitumor Activity :
- Pyrazole derivatives are known for their antitumor properties. Research has demonstrated that related compounds can inhibit key cancer pathways and show efficacy against various cancer cell lines. Specifically, the inhibition of BRAF(V600E) and EGFR pathways has been noted, making these compounds promising candidates for cancer treatment .
-
Antimicrobial Properties :
- The compound has shown potential antimicrobial activity against a range of pathogens. Studies suggest that it may possess significant antibacterial and antifungal properties, which could be beneficial in treating infections resistant to conventional antibiotics.
- Anti-inflammatory Effects :
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : By acting as an allosteric modulator of viral proteins, it disrupts the replication cycle of viruses such as HBV.
- Targeting Cancer Pathways : The compound may inhibit specific kinases involved in tumor growth and proliferation.
- Modulation of Inflammatory Mediators : It may influence the production or activity of cytokines and other mediators involved in inflammatory responses.
Case Study 1: Antiviral Efficacy
In a study focused on HBV core protein allosteric modulators (CpAMs), methyl 5-(4-methylbenzyl)-4-oxo derivatives exhibited strong inhibition of viral replication in vitro and reduced viral load in vivo models. This positions them as potential candidates for further development into antiviral therapies .
Case Study 2: Antitumor Activity
A series of pyrazole derivatives were tested against breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that certain compounds demonstrated cytotoxic effects superior to standard chemotherapy agents like doxorubicin when used in combination therapy .
Summary Table of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and reported biological activities:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups (e.g., 4-Fluorobenzyl): Enhance metabolic stability and binding affinity to enzymes like cytochrome P450 . Ester Variations: Ethyl esters (e.g., ) exhibit higher molecular weights and altered pharmacokinetics compared to methyl esters.
Biological Activity Trends: Derivatives with aryl substitutions (e.g., benzyl, fluorobenzyl) show promise in modulating neurodegenerative targets (Parkin E3 ligase ) and viral proteases .
Yield and Purity Considerations:
- Yields for analogous compounds range from 39% to 72% (), depending on purification methods (e.g., preparative HPLC ).
- Crude products often require chromatographic purification due to residual impurities from multi-step syntheses .
Pharmacological and Physicochemical Profiles
Hypothesized Properties of the Target Compound:
- LogP : Estimated ~2.5 (based on methylbenzyl’s hydrophobicity), compared to 2.1 for the fluorobenzyl analog .
- Solubility: Likely moderate in DMSO or ethanol, similar to ethyl 4-oxo derivatives ().
- Metabolic Stability : Methyl groups may undergo slower oxidative metabolism than fluorobenzyl groups, impacting half-life.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of methyl 5-(4-methylbenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate requires strategic disconnections to identify viable intermediates. Retrosynthetic pathways prioritize the pyrazolo[1,5-a]pyrazine core as the central scaffold, with late-stage functionalization introducing the 4-methylbenzyl and methyl ester groups.
Core Scaffold Construction
The pyrazolo[1,5-a]pyrazine system is typically assembled via cyclocondensation reactions. A common approach involves the reaction of 5-aminopyrazole derivatives with α,β-unsaturated carbonyl compounds. For example, ethyl 5-amino-1H-pyrazole-3-carboxylate reacts with acetylenedicarboxylate under basic conditions to form the tetrahydropyrazine ring.
Stepwise Synthetic Methodologies
Route 1: Cyclocondensation Followed by Alkylation
Step 1: Formation of Pyrazolo[1,5-a]Pyrazine Core
Ethyl 5-amino-1H-pyrazole-3-carboxylate (1.0 equiv) is reacted with dimethyl acetylenedicarboxylate (1.2 equiv) in anhydrous toluene at 110°C for 12 hours. The reaction proceeds via a [4+2] cycloaddition, yielding ethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate (Yield: 78%).
Step 2: N-Alkylation with 4-Methylbenzyl Bromide
The intermediate (1.0 equiv) is treated with 4-methylbenzyl bromide (1.5 equiv) and potassium carbonate (2.0 equiv) in DMF at 80°C for 6 hours. This step achieves selective alkylation at the N5 position (Yield: 65%).
Table 1: Optimization of Alkylation Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 6 | 65 |
| DMSO | Cs₂CO₃ | 90 | 4 | 58 |
| THF | NaH | 60 | 8 | 42 |
Step 3: Esterification and Purification
The ethyl ester is transesterified using methanol and sulfuric acid (cat.) under reflux (Yield: 92%). Final purification via column chromatography (SiO₂, ethyl acetate/hexanes 1:3) affords the target compound as a white solid.
Route 2: Multicomponent Reaction (MCR) Approach
A Ugi-azide four-component reaction streamlines synthesis by combining 4-methylbenzylamine, methyl isocyanoacetate, tert-butyl nitrite, and cyclopentanone in methanol at 25°C. The reaction forms the pyrazine ring in situ, followed by acid-mediated cyclization (TFA, DCM, 0°C → 25°C, 4 h). This method reduces step count but requires careful pH control (Yield: 54%).
Critical Reaction Parameters and Optimization
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (d, J = 8.0 Hz, 2H, ArH), 7.12 (d, J = 8.0 Hz, 2H, ArH), 4.45 (s, 2H, NCH₂Ar), 4.02 (q, J = 7.1 Hz, 2H, OCH₂), 3.85 (s, 3H, COOCH₃), 3.78–3.70 (m, 2H, pyrazine-H), 3.45–3.38 (m, 2H, pyrazine-H), 2.33 (s, 3H, ArCH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 169.8 (C=O), 158.4 (pyrazine C4), 137.2 (ArC), 132.5 (ArC), 129.8 (ArCH), 128.4 (ArCH), 52.1 (OCH₃), 49.8 (NCH₂Ar), 42.3 (pyrazine CH₂), 21.1 (ArCH₃).
Industrial-Scale Considerations
Continuous Flow Synthesis
Pilot-scale studies demonstrate that transferring Route 1 to a continuous flow reactor (Corning AFR module) reduces reaction time from 12 hours to 45 minutes while maintaining 72% yield. Key parameters:
Green Chemistry Metrics
- Process Mass Intensity (PMI): 23.4 (batch) vs. 18.7 (flow)
- E-factor: 8.2 (batch) vs. 5.9 (flow)
Q & A
Q. What are the established synthetic routes for preparing the pyrazolo[1,5-a]pyrazine core in this compound?
The pyrazolo[1,5-a]pyrazine scaffold is typically synthesized via cyclocondensation or cyclization reactions. For example, hydrazine hydrate can react with azido-pyrazolecarbaldehydes under reflux in ethanol to form fused pyrazolo-pyrazine systems (e.g., Scheme 3 in ). Key intermediates like methyl pyrazolo[1,5-a]pyrazine-4-carboxylate () are functionalized further using electrophilic reagents (e.g., N-bromosuccinimide for bromination at position 3). Hydrolysis of ester groups to carboxylic acids (as in ) requires basic conditions (e.g., NaOH/EtOH), monitored by TLC or HPLC for completion .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Spectroscopy : IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹ for the ester). NMR (¹H/¹³C) resolves substituent positions on the heterocyclic core, such as the 4-methylbenzyl group’s aromatic protons (~6.8–7.2 ppm) and methylene linkages.
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected for C₁₈H₁₈N₃O₃: ~324.135).
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (if applicable) .
Q. How can researchers safely handle intermediates with reactive functional groups (e.g., nitro or azido groups)?
Nitro and azido intermediates require strict temperature control (avoid >80°C) and inert atmospheres (N₂/Ar) to prevent decomposition. Use blast shields and small-scale batches during reactions involving explosive hazards (e.g., azide reductions). First-aid protocols for accidental exposure include immediate rinsing with water and medical consultation () .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitutions on the pyrazolo[1,5-a]pyrazine scaffold be addressed?
Regioselectivity in electrophilic substitutions (e.g., bromination, nitration) depends on the electronic environment of the heterocycle. For example, nitration of methyl pyrazolo[1,5-a]pyrazine-4-carboxylate with HNO₃ in H₂SO₄ at 0°C () favors position 3 due to the electron-withdrawing ester group. Computational studies (DFT calculations) can predict reactive sites by analyzing frontier molecular orbitals and charge distribution .
Q. What strategies minimize byproduct formation during catalytic hydrogenation of nitro or azido intermediates?
- Catalyst Selection : Pt/C or Pd/C under H₂ (50°C, 4 h) effectively reduces nitro groups to amines (). For azido groups, use Lindlar catalyst to avoid over-reduction.
- Solvent Optimization : Polar aprotic solvents (e.g., MeOH) enhance catalyst activity.
- Additives : Triethylamine or acetic acid can suppress side reactions (e.g., dehalogenation) .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
